molecular formula C14H13N3O4 B5856419 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5856419
M. Wt: 287.27 g/mol
InChI Key: POHPXLUXQMWXRB-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAA is a small molecule that belongs to the class of acetamides, which are widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves its ability to bind to specific enzymes and modulate their activity. In the case of acetylcholinesterase, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the active site of the enzyme and inhibits its activity, leading to increased levels of acetylcholine in the brain. In the case of carbonic anhydrase IX, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the catalytic site of the enzyme and inhibits its activity, leading to decreased tumor growth.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and carbonic anhydrase IX, as well as anti-inflammatory and antioxidant properties. 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to selectively target specific enzymes. The limitations of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, including the development of more potent and selective inhibitors of acetylcholinesterase and carbonic anhydrase IX, as well as the exploration of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide's potential applications in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in human clinical trials.

Synthesis Methods

2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction between 4-nitrophenol and 3-pyridinemethanol, followed by acetylation using acetic anhydride. Another method involves the reaction between 4-nitrophenol and 3-pyridinecarboxaldehyde, followed by reduction using sodium borohydride and acetylation using acetic anhydride.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In cancer research, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-14(16-9-11-2-1-7-15-8-11)10-21-13-5-3-12(4-6-13)17(19)20/h1-8H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPXLUXQMWXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide

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